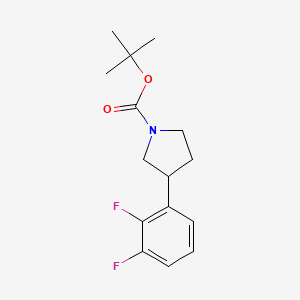
1-Boc-3-(2,3-difluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2,3-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19F2NO2 It is a pyrrolidine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the pyrrolidine ring is substituted with a 2,3-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-3-(2,3-difluorophenyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-(2,3-difluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-Boc-3-(2,3-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-Boc-3-(2,3-difluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The difluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- 1-Boc-3-(2,6-difluorophenyl)pyrrolidine
- 1-Boc-3-(3,4-difluorophenyl)pyrrolidine
- 1-Boc-3-(4-fluorophenyl)pyrrolidine
Uniqueness
1-Boc-3-(2,3-difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research applications.
特性
分子式 |
C15H19F2NO2 |
|---|---|
分子量 |
283.31 g/mol |
IUPAC名 |
tert-butyl 3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)11-5-4-6-12(16)13(11)17/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
RSGFHKAGIBKVRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




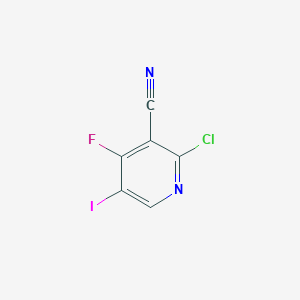
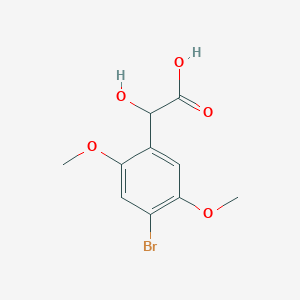
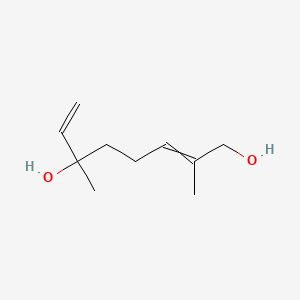

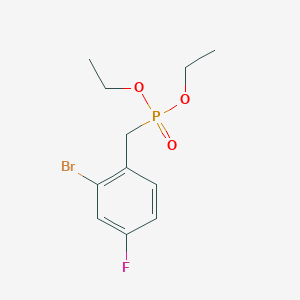
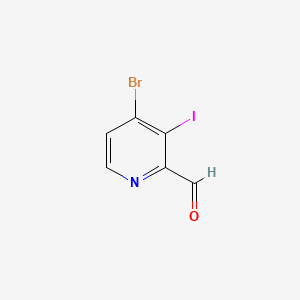
![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
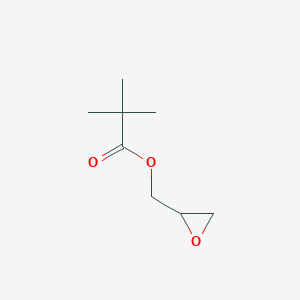
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
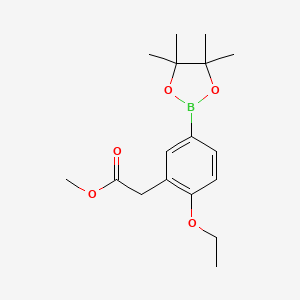
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
